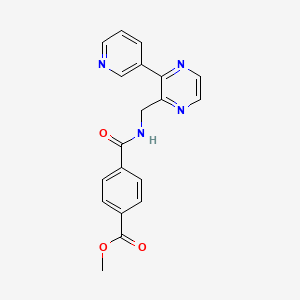

Methyl 4-(((3-(pyridin-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(((3-(pyridin-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate” is a complex organic compound. It is related to a class of compounds known as imidazopyrazines, which are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring . This compound may also have structural similarities to “4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid”, which has an empirical formula of C17H13N3O2 .

Synthesis Analysis

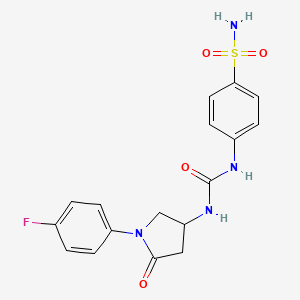

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to form infinite chains .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve complex organic reactions. For example, a Diels–Alder reaction was used in the synthesis of a related compound .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid” is a solid compound with an empirical formula of C17H13N3O2 .Scientific Research Applications

Synthesis and Antibacterial Activity

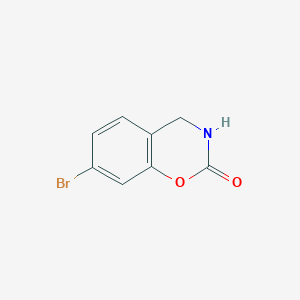

A study by El-Haggar et al. (2015) described the synthesis of novel coumarin derivatives starting from a similar chemical structure. These compounds were evaluated for their antibacterial activity against various bacterial strains, demonstrating significant antibacterial properties, particularly one compound showing promising activity with minimum inhibitory concentrations (MIC) against B. subtilis, S. aureus, and E. coli (El-Haggar et al., 2015).

Photocatalytic and Electrocatalytic Performances

Hao et al. (2019) synthesized three bulky conjugated coordination polymers based on a similar structural motif, demonstrating varied photocatalytic activities for the degradation of organic dyes and good electrocatalytic activity towards the reduction of hydrogen peroxide. This study highlights the compound's potential in environmental remediation and as a catalyst in reducing reactions (Hao et al., 2019).

Heterocyclic Systems Synthesis

Research by Toplak et al. (1999) utilized a structurally related compound for the synthesis of various heterocyclic systems, including pyrimidinones and pyrazinopyrimidinones. This work emphasizes the versatility of such compounds in synthesizing complex heterocyclic structures, which are significant in pharmaceutical chemistry (Toplak et al., 1999).

Supramolecular Chemistry

A study by Fang et al. (2020) explored the cocrystallization of a pyridine derivative with various carboxylic acids, resulting in supramolecular adducts with unique hydrogen-bonded structures. This research demonstrates the compound's utility in forming supramolecular architectures, which could have implications in materials science and nanotechnology (Fang et al., 2020).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with similar compounds are typically provided in material safety data sheets. For instance, “4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals .

Future Directions

The future directions for research on similar compounds could involve further exploration of their anti-tubercular activity and potential applications in the treatment of tuberculosis . Additionally, the synthesis of novel derivatives and evaluation of their biological activity could be a promising area of research .

properties

IUPAC Name |

methyl 4-[(3-pyridin-3-ylpyrazin-2-yl)methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c1-26-19(25)14-6-4-13(5-7-14)18(24)23-12-16-17(22-10-9-21-16)15-3-2-8-20-11-15/h2-11H,12H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHJTMUEOILWMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(((3-(pyridin-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2820156.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2820158.png)

![2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2820161.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2820169.png)

![4,4,4-Trifluoro-1-[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]butan-1-one](/img/structure/B2820179.png)